molecular formula C7H8O3 B1312782 2-Furanacetic acid, methyl ester CAS No. 4915-22-4

2-Furanacetic acid, methyl ester

Cat. No. B1312782
CAS RN: 4915-22-4
M. Wt: 140.14 g/mol
InChI Key: QBJJDGBTFOHRFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Esters are usually prepared from carboxylic acids by various methods . For instance, carboxylic acids can be converted directly into esters by SN2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .


Molecular Structure Analysis

The molecular weight of “2-Furanacetic acid, methyl ester” is 140.1366 . The structure of this compound can be represented by the SMILES string OC(=O)Cc1ccco1 .


Chemical Reactions Analysis

Esters, including “2-Furanacetic acid, methyl ester”, undergo various types of reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One common reaction is the conversion of esters into carboxylic acids through a process called hydrolysis .


Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

Analytical Chemistry: Characterization of Fatty Acids

In analytical chemistry, “2-Furanacetic acid, methyl ester” is utilized for the structural characterization of fatty acids, particularly those with multiple bonds. The compound aids in the identification of double and triple bond positions within fatty acids through mass spectrometry. This is crucial for understanding the biological functions of lipids, which are often linked to the specific arrangement of these bonds .

Green Chemistry: Synthesis of Bio-Derived Chemicals

The compound plays a role in green chemistry as a precursor for synthesizing bio-derived chemicals. For instance, it’s involved in the production of furan-based molecules from sugars, which have potential market applications in creating sustainable materials .

Environmental Science: Surfactant Production

“Methyl 2-(furan-2-yl)acetate” is used in the production of environmentally friendly surfactants like fatty acid methyl ester sulfonates (MES). These surfactants are derived from waste cooking oil, representing a low-cost and eco-friendly alternative to traditional surfactants .

Mechanism of Action

The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an SN2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .

properties

IUPAC Name

methyl 2-(furan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-9-7(8)5-6-3-2-4-10-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJJDGBTFOHRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461516
Record name 2-Furanacetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furanacetic acid, methyl ester

CAS RN

4915-22-4
Record name 2-Furanacetic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4915-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanacetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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